molecular formula C5H12N2O3S2 B12806133 S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate CAS No. 3986-22-9

S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate

Cat. No.: B12806133
CAS No.: 3986-22-9
M. Wt: 212.3 g/mol
InChI Key: GVTDQQKGAINIDU-UHFFFAOYSA-N
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Description

S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate: is a chemical compound with a unique structure that includes both an ethylamino group and a thiosulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate typically involves the reaction of ethylamine with a suitable precursor that contains the thiosulfate group. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different sulfur-containing products.

    Reduction: It can be reduced under specific conditions to yield simpler sulfur compounds.

    Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride can be used.

    Substitution Reagents: Various alkyl halides and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler thiosulfate derivatives.

Scientific Research Applications

Biology: In biological research, this compound may be used to study the effects of thiosulfate on cellular processes and to develop new biochemical assays.

Industry: In industrial applications, this compound can be used in processes such as metal extraction and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The ethylamino group may interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

    Sodium Thiosulfate: A common thiosulfate compound used in various applications, including medicine and industry.

    Ammonium Thiosulfate: Another thiosulfate compound with applications in agriculture and industry.

Properties

CAS No.

3986-22-9

Molecular Formula

C5H12N2O3S2

Molecular Weight

212.3 g/mol

IUPAC Name

1-amino-1-ethylimino-2-sulfosulfanylpropane

InChI

InChI=1S/C5H12N2O3S2/c1-3-7-5(6)4(2)11-12(8,9)10/h4H,3H2,1-2H3,(H2,6,7)(H,8,9,10)

InChI Key

GVTDQQKGAINIDU-UHFFFAOYSA-N

Canonical SMILES

CCN=C(C(C)SS(=O)(=O)O)N

Origin of Product

United States

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